N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide
Description
N-(3-Chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide is a synthetic acetamide derivative characterized by a 3-chloro-4-fluorophenyl group and a morpholine ring linked via an acetamide backbone.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c13-10-7-9(1-2-11(10)14)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSHVGOECJPWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline. This can be achieved through the nitration of 3-chloro-4-fluorobenzene followed by reduction of the nitro group to an amine.
Acylation Reaction: The intermediate 3-chloro-4-fluoroaniline is then subjected to acylation with chloroacetyl chloride to form N-(3-chloro-4-fluorophenyl)-2-chloroacetamide.
Substitution Reaction: Finally, the chloroacetamide is reacted with morpholine under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group in the compound undergoes oxidation under controlled conditions. Key findings include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | 0–5°C, aqueous acetone | Sulfoxide derivative | 68–72% |
| m-Chloroperbenzoic acid (mCPBA) | RT, dichloromethane | Sulfone derivative | 83–87% |
The oxidation mechanism involves electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance. Sulfone derivatives exhibit enhanced stability compared to sulfoxides, making them preferable for pharmaceutical applications.
Reduction Reactions
The morpholine ring and acetamide group participate in hydrogenation and catalytic reductions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H₂/Pd-C | 40–60 psi, ethanol, 50°C | Saturated morpholine derivative | Bioactivity modulation |
| LiAlH₄ | Anhydrous THF, reflux | Secondary amine (morpholine reduction) | Intermediate for further functionalization |
Reduction of the morpholine ring’s tertiary amine to a secondary amine increases nucleophilicity, enabling subsequent alkylation or acylation.
Nucleophilic Substitution
The chloro-fluorophenyl group undergoes aromatic substitution reactions:
| Reagent | Conditions | Position | Product |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 hrs | Para to F | Methoxy derivative |
| Ammonia (NH₃) | Sealed tube, 120°C, 24 hrs | Meta to Cl | Amino-substituted analog |
The electron-withdrawing fluorine atom directs nucleophilic attack to the para position, while steric effects from chlorine influence meta substitution in certain conditions .
Acid-Base Reactions
The acetamide group participates in hydrolysis and pH-dependent tautomerization:
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6 hrs | 3-Chloro-4-fluoroaniline + acetic acid |
| Basic hydrolysis | 2M NaOH, ethanol, 80°C, 4 hrs | Carboxylate salt + morpholine byproduct |
Hydrolysis pathways are critical for prodrug activation or metabolite studies .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl analog | 65–70% |
| Ethynyltrimethylsilane | PdCl₂(dppf), CuI | Alkyne-functionalized derivative | 58–62% |
These reactions expand the compound’s utility in medicinal chemistry for structure-activity relationship (SAR) studies .
Scientific Research Applications
Anticancer Activity
N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide has been studied for its ability to inhibit specific kinases and enzymes involved in cellular signaling pathways, particularly those related to cancer progression. For instance, compounds with similar structures have shown promise in inhibiting p38 mitogen-activated protein kinase, which plays a critical role in inflammatory responses and cancer cell proliferation.
Case Study: Inhibition of Kinases
- Objective: To evaluate the compound's efficacy against cancer cell lines.
- Results: Preliminary studies indicated that the compound demonstrated significant inhibition of cell proliferation in various cancer models, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Its ability to modulate signaling pathways involved in inflammation could provide therapeutic benefits for conditions such as rheumatoid arthritis or other inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Studies
- Objective: To assess the anti-inflammatory effects in animal models.
- Results: The compound exhibited a reduction in inflammatory markers and improved clinical scores in models of induced inflammation, indicating its potential utility in treating inflammatory disorders .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has provided insights into how modifications can enhance efficacy or reduce toxicity. The presence of the morpholine moiety is particularly noted for improving bioavailability and solubility.
Potential Therapeutic Uses
Given its biological activity, this compound has potential applications in:
- Cancer Therapy: As an adjunct treatment for various cancers due to its kinase-inhibiting properties.
- Anti-inflammatory Drugs: For conditions involving chronic inflammation.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of kinases involved in cancer progression | Significant reduction in cell proliferation |
| Anti-inflammatory Effects | Modulation of inflammatory signaling pathways | Decreased inflammatory markers in animal models |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholine ring and the chloro-fluoro substituted phenyl group allows the compound to bind to active sites, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural differences and molecular properties of analogous compounds:
Pharmacological Activity
- Anticancer Potential: Morpholine-containing analogs (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide) demonstrate notable activity against cancer cell lines (HCT-1, MCF-7) via apoptosis induction . The morpholine group may enhance target binding through hydrogen bonding.
- Kinase Modulation : Thiazole derivatives (e.g., compound from ) are implicated in kinase inhibition due to their structural similarity to ATP-competitive inhibitors .
- Receptor Agonism : Pyridazin-3(2H)-one acetamides act as FPR1/FPR2 agonists, suggesting that electronic properties of substituents influence receptor specificity .
Physicochemical and ADMET Considerations
- Solubility : Morpholine derivatives exhibit higher aqueous solubility compared to methoxyphenyl or naphthyl analogs (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) due to the polar morpholine ring .
- Metabolic Stability : Furan and triazole groups () may resist oxidative metabolism, extending half-life .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, structure-activity relationships (SAR), and relevant case studies highlighting its pharmacological effects.
Chemical Structure and Properties
The compound features a morpholine ring , a chloro and fluoro substituted phenyl group , and an acetamide moiety . Its structure can be represented as follows:
- Chemical Formula : CHClFNO
- Molecular Weight : 232.68 g/mol
The presence of the morpholine ring enhances solubility and may influence the compound's interaction with biological targets, making it a candidate for various pharmacological applications.
Biological Mechanisms
This compound exhibits biological activity primarily through the inhibition of specific enzymes and kinases involved in cell signaling pathways. Notably, compounds with similar structures have been studied for their ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cancer progression.
The mechanism of action involves binding to active sites on target proteins, modulating their activities. This interaction can lead to various biological effects, including:
- Inhibition of Kinases : Targeting kinases involved in cancer cell proliferation.
- Anti-inflammatory Effects : Reducing the production of pro-inflammatory mediators by inhibiting cyclooxygenase (COX) enzymes .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Compound | Structural Features | Biological Activity | IC Values |
|---|---|---|---|
| This compound | Morpholine ring, chloro-fluoro substitution | Kinase inhibition | TBD |
| 7-(Morpholin-4-yl)-[1,2,4]triazolo[4,5-d]pyrimidin | Similar triazole-pyrimidine core | Anticancer activity | TBD |
| N-(4-fluorophenyl)-2-[7-(morpholin-4-yl)-3oxo-[1,2,4]triazolo[4,5-d]pyrimidin | Fluorinated phenyl group | Antiviral properties | TBD |
The data indicates that modifications to the phenyl ring and morpholine structure significantly affect the compound's efficacy against various biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Studies :
- Anticancer Activity :
-
Kinase Inhibition :
- Studies focusing on kinase inhibition revealed that this compound could effectively inhibit specific kinases implicated in cancer progression, thereby suggesting its potential use as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a reaction between diphenylacetyl chloride and 3-chloro-4-fluoroaniline in dichloromethane with triethylamine as a base, yielding crystalline products after extraction and purification. Similar procedures (e.g., ) use 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide as a precursor, reacting with thiol-containing intermediates under mild conditions (acetonitrile, KI catalyst). Key steps include:
- Reagent selection : Dichloromethane or acetonitrile as solvents.
- Purification : Column chromatography or recrystallization from toluene/ethanol ( ).
- Yield optimization : Reaction temperature (273 K for 3 hours) and stoichiometric control of reagents ( ).
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography is the gold standard. reports dihedral angles between the acetamide group and aromatic rings (e.g., 10.8° between acetamide and chloro/fluoro-substituted benzene), critical for understanding conformational stability. Spectroscopic techniques include:
- ¹H/¹³C NMR : Distinct signals for morpholine protons (δ 3.31–3.55 ppm) and aromatic protons (δ 7.16–7.69 ppm) ( ).
- Mass spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ = 347 in ).
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer : Initial screens focus on kinase inhibition or cytotoxicity. highlights thioacetamide derivatives (structurally analogous) tested in anticancer assays. Key steps:
- Target selection : Kinases (e.g., EGFR, VEGFR) due to morpholine’s role in binding ATP pockets.
- Assay design : MTT assays for cell viability, IC₅₀ determination.
- Positive controls : Use known inhibitors (e.g., erlotinib) to validate experimental conditions.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
- Methodological Answer : Discrepancies between computational models (e.g., DFT) and experimental data are addressed via:
- Hydrogen bonding analysis : identifies N–H···O interactions stabilizing 1D chains (bond length ~0.86 Å), which may not align with gas-phase simulations.
- Torsional angle validation : Compare DFT-predicted dihedral angles with crystallographic data (e.g., 81.9° vs. computed 75–85° ranges) ( ).
- Software tools : SHELXL for refinement ( ) and Mercury for visualizing packing interactions.
Q. What strategies optimize structure-activity relationships (SAR) for morpholine-containing acetamides?
- Methodological Answer :
- Substituent variation : Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects ( ).
- Bioisosteric replacement : Test sulfone or phosphonate moieties (see ) for enhanced solubility or target affinity.
- Data-driven SAR : Use QSAR models trained on IC₅₀ values and descriptors (e.g., logP, polar surface area).
Q. How are computational methods integrated into experimental design for this compound?
- Methodological Answer :
- Docking studies : AutoDock Vina or Glide to predict binding modes with kinases (PDB: 1M17 for EGFR).
- ADMET prediction : SwissADME or pkCSM to estimate permeability (e.g., morpholine’s impact on blood-brain barrier penetration).
- Molecular dynamics (MD) : GROMACS simulations to assess conformational stability in solution vs. crystal states ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
